2,3,5,6-Tetrachloro-4-methylphenol

Beschreibung

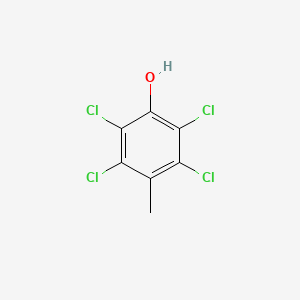

2,3,5,6-Tetrachloro-4-methylphenol is a chlorinated phenolic compound characterized by a methyl group at the para position of a tetrachlorinated benzene ring. Chlorophenols like this are often used as biocides, herbicides, or intermediates in chemical synthesis due to their antimicrobial and oxidative stability .

Eigenschaften

CAS-Nummer |

56680-65-0 |

|---|---|

Molekularformel |

C7H4Cl4O |

Molekulargewicht |

245.9 g/mol |

IUPAC-Name |

2,3,5,6-tetrachloro-4-methylphenol |

InChI |

InChI=1S/C7H4Cl4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 |

InChI-Schlüssel |

UEOISBCKSXPPKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloro-4-methylphenol can be synthesized through the electrophilic halogenation of 4-methylphenol (p-cresol) with chlorine. The reaction typically involves the use of a chlorinating agent such as chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The chlorination reaction is typically conducted in a continuous flow reactor, where p-cresol is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrachloro-4-methylphenol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound to less chlorinated phenols using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxyl groups, amines, and thiols.

Major Products Formed

Oxidation: Tetrachloro-1,4-benzoquinone (chloranil).

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrachloro-4-methylphenol has several scientific research applications:

Wirkmechanismus

The antimicrobial activity of 2,3,5,6-tetrachloro-4-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to essential ions such as potassium and phosphate. This leads to the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Methoxy-2,3,5,6-Tetrachlorophenol (Drosophilin A; CAS 484-67-3)

- Structure : Methoxy (-OCH₃) substituent instead of methyl (-CH₃).

- Properties: Molecular formula C₇H₄Cl₄O₂, density 1.64 g/cm³.

- Applications : Natural antifungal agent (Drosophilin A), used in biofilm inhibition .

(b) 2,3,5,6-Tetrachloro-4-nitroanisole (TCNA; CAS Not Specified)

- Structure: Methoxy group combined with a nitro (-NO₂) substituent.

- Properties : Vapor pressure 3.8×10⁻⁵ mm Hg, indicating low volatility. The nitro group increases electron-withdrawing effects, enhancing stability and persistence in the environment.

- Applications : Former fungicide and acaricide; discontinued in the U.S. due to regulatory concerns .

Heterocyclic Derivatives

(a) 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMS Pyridine; CAS 13108-52-6)

- Structure : Pyridine ring with methylsulfonyl (-SO₂CH₃) and chlorine substituents.

- Properties : Molecular weight 294.97 g/mol. The sulfonyl group enhances electrophilicity and antimicrobial potency.

- Applications : Research-stage biocide with broad-spectrum activity .

(b) 2,3,5,6-Tetrachloropyridine-4-thiol (CAS 10351-06-1)

Substituted Benzene Derivatives

(a) Dimethyl Tetrachloroterephthalate (DCPA; CAS 1861-32-1)

- Structure : Tetrachlorinated benzene with two methyl ester (-COOCH₃) groups.

- Properties: Metabolized to tetrachloroterephthalic acid (TPA) in the environment. The ester groups reduce hydrophobicity (logP ~3.5) compared to phenolic analogs.

- Applications : Herbicide (Dacthal®) targeting broadleaf weeds .

(b) 2,3,5,6-Tetrachloro-4-methoxyphenol (TCMP)

Table 1: Key Properties of Selected Compounds

Degradation and Environmental Impact

- This compound: Likely undergoes oxidative degradation or microbial dechlorination, similar to TCMP, which is demethylated to TCHQ under anaerobic conditions .

- DCPA : Rapidly metabolized to TPA, which persists in soil but has low toxicity .

- TCMS Pyridine : Sulfonyl groups may resist hydrolysis, leading to environmental persistence unless photodegraded .

Q & A

Q. What validated analytical methods are recommended for quantifying 2,3,5,6-Tetrachloro-4-methylphenol in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection are standard methods. For enhanced sensitivity, derivatization using acetic anhydride to form acetylated derivatives improves chromatographic separation . Calibration should include isomer-specific standards to avoid cross-reactivity with co-eluting tetrachlorophenol isomers (e.g., 2,3,4,6-TeCP) .

Q. How does the environmental persistence of this compound compare to structurally similar chlorophenols?

The compound’s persistence is influenced by chlorine substitution patterns. Its 2,3,5,6-tetrachloro configuration reduces biodegradability compared to less substituted isomers. Hydrolysis studies in aqueous media (pH 5–9) show half-lives >100 days, with photodegradation under UV light accelerating breakdown. Soil adsorption coefficients (log Koc ~3.8) suggest moderate mobility in sandy soils .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal contact. The compound is classified as acutely toxic (UN 2020) and may release hazardous chlorinated dioxins upon combustion. Storage should be in amber glass at <30°C to prevent photodegradation. Emergency spill protocols require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic and steric effects influence the redox behavior of this compound in electron-transfer reactions?

The methyl group at the 4-position introduces steric hindrance, reducing accessibility for redox-active sites. Cyclic voltammetry reveals a reduction potential of −0.45 V (vs. SCE) in acetonitrile, indicating moderate electron-withdrawing capacity. Comparative studies with non-methylated analogs (e.g., 2,3,5,6-TeCP) show slower radical scavenging kinetics due to decreased phenolic O–H bond dissociation energy .

Q. What experimental strategies resolve contradictions in reported metabolite profiles of this compound in mammalian systems?

Discrepancies arise from interspecies variation in cytochrome P450 activity. In vitro assays using human liver microsomes identified 4-hydroxymethyl derivatives as primary metabolites, while rodent models show sulfation as a dominant pathway. To reconcile data, employ isotope-labeled tracers (e.g., <sup>13</sup>C-methyl) and LC-HRMS for unambiguous metabolite identification .

Q. How can computational modeling predict the interaction of this compound with biological receptors, such as estrogen-related receptors (ERRs)?

Molecular docking simulations (AutoDock Vina) using ERR-γ crystal structures (PDB: 2PJL) suggest competitive binding at the ligand-binding domain. QSAR models highlight the importance of chlorine electronegativity in disrupting hydrogen bonds with Arg316. Validate predictions with fluorescence polarization assays to measure binding affinity (Kd) .

Q. What advanced spectroscopic techniques elucidate the solid-state structure and polymorphism of this compound?

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P21/c) with intermolecular Cl···Cl interactions (3.45 Å). Differential scanning calorimetry (DSC) detects a polymorphic transition at 145°C, while Raman spectroscopy distinguishes crystalline vs. amorphous phases via C–Cl stretching modes at 650–750 cm<sup>−1</sup> .

Methodological Considerations

Q. How to optimize extraction efficiency for this compound in complex matrices like sludge or biological tissues?

Pressurized liquid extraction (PLE) at 100°C with dichloromethane:acetone (1:1) achieves >90% recovery. For fatty matrices, include a cleanup step using Florisil SPE cartridges. Matrix-matched calibration corrects for ion suppression in MS detection .

Q. What isotopic labeling approaches are suitable for tracing degradation pathways in environmental fate studies?

Synthesize <sup>13</sup>C-labeled this compound via Ullmann coupling using <sup>13</sup>CH3I. Use stable isotope probing (SIP) with <sup>13</sup>C-NMR to track mineralization products (e.g., CO2) in soil microcosms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.